molecular formula C19H14ClN3O B2836666 6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-29-8

6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2836666
CAS RN: 866132-29-8
M. Wt: 335.79
InChI Key: GFILEMANYRSBIG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a fused ring structure that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of easily prepared pyrazoles with various primary alkylamines . The key steps involved in the synthesis of the new 5,6-fused ring system are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system, which includes a pyrazole ring and a pyrimidine ring . The specific substituents on the rings, such as the 3-chlorophenyl and 4-methoxyphenyl groups in the compound you mentioned, can greatly influence the compound’s properties and biological activity.

Mechanism of Action

While the specific mechanism of action for “6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” is not known, similar compounds have been studied for their potential as inhibitors of various biological targets . For example, some pyrazolo[1,5-a]pyrimidines have been investigated as potential inhibitors of the fusion protein of the Respiratory Syncytial Virus (RSV) .

Future Directions

Research into pyrazolo[1,5-a]pyrimidines and similar compounds is ongoing, with a focus on exploring their potential medicinal properties . Future research may also explore new methods for synthesizing these compounds, as well as investigating their mechanisms of action .

properties

IUPAC Name

6-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-17-7-5-13(6-8-17)18-11-22-23-12-15(10-21-19(18)23)14-3-2-4-16(20)9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFILEMANYRSBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

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